2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an ethoxyphenyl group, a pyrazinyl group, and an azetidinyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzaldehyde with pyrazine-2-carboxylic acid to form an intermediate, which is then subjected to cyclization with azetidine-3-amine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c1-2-23-15-5-3-13(4-6-15)9-17(22)20-14-11-21(12-14)16-10-18-7-8-19-16/h3-8,10,14H,2,9,11-12H2,1H3,(H,20,22) |
InChI Key |
CVZFZGGOFYYETK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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